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molecular formula C7H6Cl2FNO B8305748 2,4-Dichloro-5-fluoro-3-methoxyaniline

2,4-Dichloro-5-fluoro-3-methoxyaniline

Cat. No. B8305748
M. Wt: 210.03 g/mol
InChI Key: JAWLJWKSLVHDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(Cl)c(F)cc([N+](=O)[O-])c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][OH:18].[Cl:1][c:2]1[c:3]([N+:12]([O-:13])=[O:14])[cH:4][c:5]([F:11])[c:6]([Cl:10])[c:7]1[O:8][CH3:9].[H:15][H:16]>>[Cl:1][c:2]1[c:3]([NH2:12])[cH:4][c:5]([F:11])[c:6]([Cl:10])[c:7]1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COc1c(Cl)c(F)cc([N+](=O)[O-])c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1c(Cl)c(F)cc([N+](=O)[O-])c1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
COc1c(Cl)c(N)cc(F)c1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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